(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone
Overview
Description
(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone is a chemical compound with the molecular formula C18H14Br2O3 and a molecular weight of 438.12 g/mol . This compound is known for its unique structure, which includes both brominated and methoxy-substituted phenyl groups, as well as an ethyl-substituted benzofuran moiety . It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of 4-methoxyphenyl compounds followed by coupling with 2-ethylbenzofuran derivatives . The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and benzofuran moiety enable it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation, which are crucial in its potential therapeutic effects .
Comparison with Similar Compounds
(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone can be compared with similar compounds like benzbromarone and other brominated phenyl derivatives . While benzbromarone is primarily known for its uricosuric activity in treating gout, this compound is unique due to its methoxy and ethyl substitutions, which may confer different biological activities and chemical reactivity .
Similar Compounds
- Benzbromarone
- (3,5-Dibromo-4-hydroxyphenyl)(2-ethylbenzofuran-3-yl)methanone
- (3-Bromo-4-hydroxyphenyl)(2-ethylbenzofuran-3-yl)methanone
Properties
IUPAC Name |
(3,5-dibromo-4-methoxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2O3/c1-3-14-16(11-6-4-5-7-15(11)23-14)17(21)10-8-12(19)18(22-2)13(20)9-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNPMHRTUYWBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658897 | |
Record name | (3,5-Dibromo-4-methoxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51073-13-3 | |
Record name | (3,5-Dibromo-4-methoxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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